molecular formula C16H10N4OS B8299138 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole

3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B8299138
M. Wt: 306.3 g/mol
InChI Key: BBZVARISYBLDKL-UHFFFAOYSA-N
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Description

3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxadiazole rings. These types of compounds are often of interest in various fields of research due to their potential biological activities and applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyridine-2-carboxylic acid derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Substituting agents: Halogens, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature pyridine, thiophene, and oxadiazole rings, such as:

  • 3-pyridin-2-yl-5-(5-thiophen-2-ylpyridin-3-yl)-1,2,4-oxadiazole
  • 3-pyridin-2-yl-5-(5-furan-3-ylpyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds. This can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H10N4OS

Molecular Weight

306.3 g/mol

IUPAC Name

3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H10N4OS/c1-2-5-18-14(3-1)15-19-16(21-20-15)13-7-12(8-17-9-13)11-4-6-22-10-11/h1-10H

InChI Key

BBZVARISYBLDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CSC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion, 3-(2-pyridyl)-5-(5-bromo-pyrid-3-yl)-1,2,4-oxadiazole (42 mg, 0.1385 mmol), 3-thiopheneboronic acid (26.6 mg, 0.208 mmol), and Pd(PPh3)4 (24.0 mg, 0.021 mmole) in a solution of 2M sodium carbonate (1.5 mL) and ethylene glycol dimethyl ether (1.5 mL) was heated overnight at 105° C. Standard work up afforded 3.2 mg (8%) of 3-(2-pyridyl)-5-[5-(3-thienyl)-pyrid-3-yl ]-1,2,4-oxadiazole.
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
26.6 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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